N-Methyl-1-(quinoxalin-5-yl)methanamine
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Overview
Description
N-Methyl-1-(quinoxalin-5-yl)methanamine is an organic compound belonging to the class of heterocyclic amines It features a quinoxaline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(quinoxalin-5-yl)methanamine typically involves the reaction of quinoxaline derivatives with methylamine. One common method is the nucleophilic substitution reaction where a halogenated quinoxaline reacts with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The process includes the use of catalysts to speed up the reaction and reduce the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(quinoxalin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
N-Methyl-1-(quinoxalin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-Methyl-1-(quinoxalin-5-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(quinoxalin-6-yl)methanamine
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- N-Methyl-1-(tetrahydro-3-furanyl)methanamine .
Uniqueness
N-Methyl-1-(quinoxalin-5-yl)methanamine is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-1-quinoxalin-5-ylmethanamine |
InChI |
InChI=1S/C10H11N3/c1-11-7-8-3-2-4-9-10(8)13-6-5-12-9/h2-6,11H,7H2,1H3 |
InChI Key |
QCCJCXLZMVNBJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C(=CC=C1)N=CC=N2 |
Origin of Product |
United States |
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